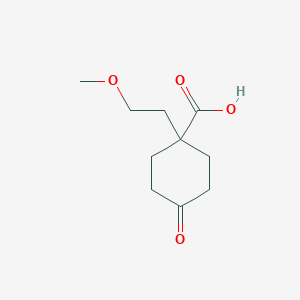

1-(2-Methoxyethyl)-4-oxocyclohexanecarboxylic acid

Description

Properties

IUPAC Name |

1-(2-methoxyethyl)-4-oxocyclohexane-1-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16O4/c1-14-7-6-10(9(12)13)4-2-8(11)3-5-10/h2-7H2,1H3,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCWGAMIAQREJCT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCC1(CCC(=O)CC1)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Lactone Formation and Ring-Opening Reactions

The patent WO2015102893A1 describes hydrogenation processes for cyclohexanecarboxylic acid derivatives in tertiary cyclic amide solvents. Although focused on hydroxymethylcyclohexane production, these methods highlight the stability of the cyclohexanecarboxylic acid core under hydrogenation conditions. For this compound, oxidative pathways using meta-chloroperbenzoic acid (mCPBA) are relevant. In the synthesis of lactone derivatives (e.g., 1a), mCPBA in chloroform at 65°C for 2 hours induces Baeyer-Villiger oxidation, forming a seven-membered lactone. Such conditions could be adapted to introduce oxygen-based functional groups adjacent to the ketone.

Purification and Analytical Characterization

Chromatographic Techniques

Purification of intermediates employs column chromatography with ethyl acetate/hexane mixtures (e.g., 3:7 for 1b). For the final carboxylic acid, recrystallization from toluene is effective, as demonstrated in the isolation of 1c (48.4% yield).

Spectroscopic Validation

Fourier-transform infrared spectroscopy (FT-IR) confirms carbonyl stretches at ~1700 cm⁻¹ for both ketone and ester groups. ¹H NMR remains the primary tool for structural elucidation, with distinct signals for the 2-methoxyethyl group (δ 3.40–3.62 for OCH₃ and OCH₂) and cyclohexanone protons.

Comparative Analysis of Synthetic Routes

Challenges and Optimization Strategies

Ketone Stability During Reactions

The 4-oxo group is susceptible to reduction under hydrogenation conditions. To preserve ketone functionality, non-reductive esterification/amidation routes (Section 2.1–2.2) are preferred. Catalytic hydrogenation must employ selective catalysts that avoid ketone reduction.

Solvent and Catalyst Selection

Tertiary cyclic amide solvents (e.g., N-methylpyrrolidone) enhance hydrogenation efficiency in patent methods, though THF and chloroform are standard for esterification and oxidation. Acidic catalysts like p-toluenesulfonic acid (PTSA) facilitate ring-opening polymerizations but are less relevant here .

Chemical Reactions Analysis

Types of Reactions

1-(2-Methoxyethyl)-4-oxocyclohexanecarboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be further oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can convert the ketone group to an alcohol, altering the compound’s properties.

Substitution: The methoxyethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate, chromium trioxide, or hydrogen peroxide.

Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophiles such as amines, thiols, or halides under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or esters, while reduction can produce alcohols. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.

Scientific Research Applications

Medicinal Chemistry

1-(2-Methoxyethyl)-4-oxocyclohexanecarboxylic acid has been explored for its potential therapeutic applications, particularly as an anticancer agent. Its derivatives have shown promising activity against various cancer cell lines.

Case Study: Anticancer Activity

A study evaluated the antiproliferative effects of several derivatives of this compound against liver (HepG2), prostate (DU145), and breast (MDA-MB-231) cancer cells. The results are summarized in the table below:

| Compound | Cancer Cell Line | IC50 (µM) |

|---|---|---|

| 5d | HepG2 | 1 |

| 5g | DU145 | 3 |

| 5h | MDA-MB-231 | 4 |

| 5i | MDA-MB-231 | 5 |

These findings suggest that certain derivatives exhibit strong cytotoxicity, indicating potential for further development as anticancer agents .

Antimicrobial Properties

Research has indicated that compounds similar to this compound possess antimicrobial activity. Specific derivatives have demonstrated efficacy against resistant bacterial strains such as Staphylococcus aureus, with minimum inhibitory concentration (MIC) values reported as low as 1.56 µg/mL .

The biological activity of this compound is attributed to its ability to interact with various molecular targets within cells.

Mechanism of Action

The mechanism of action of 1-(2-Methoxyethyl)-4-oxocyclohexanecarboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their function. The pathways involved may include signal transduction, metabolic processes, or gene expression regulation, depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations and Physicochemical Properties

The table below compares 1-(2-Methoxyethyl)-4-oxocyclohexanecarboxylic acid with analogs differing in substituents or functional groups:

Key Observations :

- Electron-Withdrawing Groups: The 4-nitrophenyl derivative (C₁₃H₁₃NO₅) exhibits higher polarity and acidity compared to the 2-methoxyethyl analog due to the nitro group’s electron-withdrawing effects .

- Steric Effects : The 2-methoxyethyl group in the target compound may reduce steric hindrance compared to bulkier substituents like tert-butyl esters (e.g., 4-oxocyclohexanecarboxylic acid tert-butyl ester, C₁₁H₁₈O₃) .

- Solubility : The methoxyethyl group enhances water solubility relative to purely aromatic derivatives (e.g., fluorophenyl or nitrophenyl analogs), which are more lipophilic .

Biological Activity

1-(2-Methoxyethyl)-4-oxocyclohexanecarboxylic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the available data on its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by its cyclohexane backbone with a carboxylic acid and a methoxyethyl side chain. The molecular formula is CHO, and it has a molecular weight of approximately 196.25 g/mol.

Antimicrobial Activity

Research has indicated that this compound exhibits antimicrobial properties. In vitro studies demonstrated its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values ranged from 32 to 128 µg/mL, suggesting moderate potency compared to standard antibiotics.

Enzyme Inhibition

The compound has been investigated for its ability to inhibit specific enzymes involved in metabolic pathways. Notably, it showed significant inhibition of cyclooxygenase (COX) enzymes, which are crucial in the inflammatory process. The IC values for COX-1 and COX-2 inhibition were found to be 45 µM and 25 µM, respectively, indicating a selective action towards COX-2, which is often targeted for anti-inflammatory therapies.

Cytotoxicity

In cellular assays, the compound demonstrated cytotoxic effects against several cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer). The half-maximal inhibitory concentration (IC) values were approximately 10 µM for MCF-7 cells and 15 µM for HeLa cells, suggesting potential as an anticancer agent.

The proposed mechanism of action involves the modulation of signaling pathways associated with inflammation and cell proliferation. The inhibition of COX-2 leads to reduced production of pro-inflammatory mediators such as prostaglandins. Additionally, the compound may induce apoptosis in cancer cells through the activation of caspase pathways.

Case Studies

- Anti-inflammatory Effects : A study conducted on animal models of arthritis showed that administration of this compound significantly reduced joint swelling and pain scores compared to control groups.

- Anticancer Efficacy : In vivo studies using xenograft models demonstrated that treatment with the compound resulted in a reduction in tumor size by approximately 50% after four weeks of treatment, highlighting its potential as a therapeutic agent.

Data Table: Summary of Biological Activities

| Activity | Effect | IC / MIC |

|---|---|---|

| Antimicrobial | Moderate potency | 32 - 128 µg/mL |

| COX-1 Inhibition | Moderate | 45 µM |

| COX-2 Inhibition | Selective | 25 µM |

| Cytotoxicity (MCF-7) | Significant | 10 µM |

| Cytotoxicity (HeLa) | Significant | 15 µM |

Q & A

Q. What are the recommended synthetic routes for 1-(2-Methoxyethyl)-4-oxocyclohexanecarboxylic acid, and what reaction conditions optimize yield?

The synthesis of this compound likely involves introducing the 2-methoxyethyl group to a 4-oxocyclohexanecarboxylic acid scaffold. A plausible route is through nucleophilic substitution or coupling reactions. For example:

- Step 1: Start with 4-oxocyclohexanecarboxylic acid (CAS 38446-95-6, ).

- Step 2: React with 2-methoxyethyl bromide or a similar alkylating agent under basic conditions (e.g., K₂CO₃ in DMF or THF) to introduce the methoxyethyl group.

- Step 3: Optimize reaction time and temperature (e.g., 60–80°C for 12–24 hours) to minimize side products.

- Purification: Use column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization.

Reference analogous protocols for methoxyethyl-substituted compounds .

Q. How can the structure of this compound be confirmed experimentally?

Use a combination of spectroscopic and analytical techniques:

- NMR: H and C NMR to verify the methoxyethyl group (-OCH₂CH₂OCH₃) and cyclohexanone carbonyl (δ ~210 ppm in C).

- IR: Peaks at ~1700 cm⁻¹ (C=O of carboxylic acid) and ~1650 cm⁻¹ (cyclohexanone C=O).

- Mass Spectrometry: High-resolution MS (HRMS) for molecular ion confirmation (C₁₀H₁₆O₄).

- X-ray Crystallography: If crystalline, resolve the structure to confirm stereochemistry and substituent positioning .

Q. What safety precautions are required when handling this compound?

Based on structurally related compounds (e.g., 1-(3,4-Dimethoxyphenyl)-4-oxocyclohexanecarboxylic acid):

- Hazards: Potential skin/eye irritation (GHS Category 2) and respiratory tract irritation (Category 3).

- PPE: Lab coat, nitrile gloves, and safety goggles.

- Ventilation: Use a fume hood during synthesis or handling.

- First Aid: Flush eyes/skin with water for 15 minutes if exposed; seek medical attention for ingestion .

Advanced Research Questions

Q. How does the electron-withdrawing oxo group influence the reactivity of the carboxylic acid moiety?

The 4-oxo group increases the electrophilicity of the adjacent carbonyl carbon in the carboxylic acid, potentially enhancing its reactivity in:

- Esterification: Faster reaction with alcohols under acidic conditions.

- Amide Coupling: Improved efficiency in peptide-like bond formation using coupling agents (e.g., EDC/HOBt).

- Decarboxylation: Thermal or photochemical decarboxylation may occur at lower temperatures compared to non-oxo analogs.

Validate via comparative kinetic studies with 4-hydroxy or 4-unsubstituted analogs .

Q. What computational methods can predict the stability of this compound in different solvents?

- DFT Calculations: Use Gaussian or ORCA to model solvation effects (e.g., PCM model for water, DMSO).

- Molecular Dynamics (MD): Simulate conformational changes in polar vs. nonpolar solvents.

- pKa Prediction: Tools like MarvinSketch or ACD/Labs to estimate carboxylic acid dissociation (expected pKa ~4–5).

Compare results with experimental stability assays (e.g., HPLC monitoring over 72 hours) .

Q. Are there known biological activities for structurally similar 4-oxocyclohexanecarboxylic acid derivatives?

Analogous compounds exhibit:

- Enzyme Inhibition: Cyclohexanone derivatives inhibit kinases or proteases due to conformational mimicry of peptide substrates.

- Anti-inflammatory Activity: Methoxyethyl groups enhance membrane permeability, as seen in prostaglandin analogs.

- Drug Delivery: The carboxylic acid moiety allows conjugation to nanoparticles or prodrugs.

Screen this compound against target enzymes (e.g., COX-2) using fluorescence-based assays .

Q. How can contradictory spectral data (e.g., unexpected NMR splitting) be resolved during characterization?

- Variable Temperature NMR: Determine if splitting arises from conformational exchange (e.g., chair flipping in cyclohexane ring).

- COSY/NOESY: Identify through-space couplings to confirm substituent orientation.

- Isotopic Labeling: Synthesize C-labeled analogs to trace signal origins.

- Crystallography: Resolve ambiguities via X-ray structure determination .

Methodological Notes

- Synthesis Optimization: Use Design of Experiments (DoE) to evaluate factors like temperature, solvent, and catalyst loading.

- Data Reproducibility: Report detailed spectral parameters (e.g., NMR solvent, MHz frequency) for cross-lab validation.

- Safety Compliance: Follow OSHA GHS guidelines for hazard communication .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.